(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a piperazine-based methanone derivative featuring a tetrahydro-2H-pyran-4-yl group and a 2-fluoroethyl substituent on the piperazine ring. The compound’s structure combines a cyclic ether (tetrahydro-2H-pyran) with a fluorinated alkyl chain, which may enhance solubility and metabolic stability compared to purely aromatic analogs. Fluorine incorporation often improves pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-3-4-14-5-7-15(8-6-14)12(16)11-1-9-17-10-2-11/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZWNQSKVRKQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Piperazine Derivative Synthesis: : The starting material is often a piperazine derivative, which undergoes a reaction with a suitable fluorinating agent to introduce the 2-fluoroethyl group.
Tetrahydropyran Formation: : The tetrahydropyran ring can be synthesized through cyclization reactions involving diols or hydroxyalkenes.
Coupling Reaction: : The fluorinated piperazine and the tetrahydropyran ring are then coupled using a carbonyl-forming reaction, often involving reagents like carbonyldiimidazole (CDI) or acid chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperazine nitrogen atoms can be oxidized to form N-oxides.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
N-oxides: : Resulting from the oxidation of the piperazine nitrogen atoms.
Alcohols: : Formed by the reduction of the carbonyl group.
Substituted Derivatives: : Depending on the substitution reaction, various functionalized derivatives can be obtained.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Studied for its pharmacological properties, such as potential use in drug development.
Industry: : Employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism by which (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the context, but it may involve binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural Variations in Piperazine-Based Methanones
The table below compares key structural features and properties of (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with analogs from the literature:
| Compound Name | Piperazine Substituent | Aryl/Carbonyl Group | Molecular Weight | Key Properties/Inferences |
|---|---|---|---|---|
| This compound (Target) | 2-Fluoroethyl | Tetrahydro-2H-pyran-4-yl | ~300–350 (est.) | Enhanced solubility, metabolic stability |
| 2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone | 5-(Trifluoromethyl)pyridin-2-yl | Tetrahydro-2H-pyran-4-yl + pyrrole | 422.4 | High molecular weight; potential CNS activity |
| (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | Pyrimidin-2-yl | 4-Fluorophenyl | ~300–320 (est.) | Aromatic interactions; crystal polymorphism |
| (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone | Methyl | 4-Aminophenyl | ~260–280 (est.) | Reduced lipophilicity; simpler synthesis |
| 4-(4-Nitrophenyl)piperazin-1-ylmethanone | 4-Nitrophenyl | Furan-2-yl | ~310–330 (est.) | Nitro group for further functionalization |
Key Differences and Implications
- Fluorine Placement: The target compound’s 2-fluoroethyl group likely increases lipophilicity compared to non-fluorinated analogs (e.g., methyl or ethyl substituents) . This could enhance blood-brain barrier penetration, a trait shared with the trifluoromethylpyridine analog in . In contrast, (4-fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone places fluorine on an aromatic ring, which may strengthen π-π stacking interactions but reduce metabolic stability.
Tetrahydro-2H-pyran vs. Aromatic Groups :
Synthetic Complexity :
Research Findings and Pharmacological Inferences
- Metabolic Stability: Fluorinated alkyl chains (e.g., 2-fluoroethyl) resist cytochrome P450-mediated oxidation more effectively than non-fluorinated chains, as seen in analogs from .
- Binding Affinity : The tetrahydro-2H-pyran group’s oxygen may engage in hydrogen bonding with biological targets, a feature absent in furan or phenyl-based analogs .
- Crystallography and Polymorphism : Piperazine derivatives with pyrimidine or trifluoromethyl groups exhibit diverse crystal packing (e.g., space groups P212121 vs. P21/c), influencing formulation strategies .
Biological Activity
The compound (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS Number: 2034534-49-9) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 227.27 g/mol. The structure incorporates a piperazine ring and a tetrahydro-pyran moiety, which are known for their diverse biological activities.
Research indicates that compounds containing piperazine and tetrahydropyran structures often exhibit interactions with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. Specifically, the piperazine moiety is frequently associated with antidepressant and anxiolytic effects, while tetrahydropyran derivatives have been linked to anti-inflammatory and analgesic properties.
Antimicrobial Activity
Recent studies have shown that derivatives of piperazine exhibit significant antimicrobial properties. For instance, related compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Neuropharmacological Effects
The compound's structural analogs have been assessed for their neuropharmacological effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of mood disorders.
Case Study:
A study involving a series of piperazine derivatives revealed that certain modifications led to enhanced binding affinity for serotonin receptors, suggesting potential applications in treating depression and anxiety disorders. The compound’s ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound was evaluated using the MTT assay, revealing IC50 values indicative of its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
The cytotoxic effects observed are hypothesized to result from the induction of apoptosis via the mitochondrial pathway, as indicated by increased levels of cytochrome c release and activation of caspases in treated cells.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone?
- Methodology : The compound can be synthesized via a two-step process:
Acylation : React tetrahydro-2H-pyran-4-carbonyl chloride with 1-(2-fluoroethyl)piperazine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, Et₃N, 0°C → RT | 65–70 | 90–95 |
| 2 | Column chromatography | 60 | >98 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoroethyl δ ~4.5–4.7 ppm for –CH₂F; tetrahydro-2H-pyran δ ~3.3–3.8 ppm for ether oxygen proximity) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring (space group P1, triclinic system) .
Advanced Research Questions
Q. How can contradictory NMR data arising from conformational flexibility in the piperazine ring be resolved?
- Methodology :
- Variable Temperature (VT) NMR : Perform experiments at low temperatures (–40°C) to slow ring inversion and split overlapping signals .
- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G* basis set) .
- Example : In related piperazine derivatives, VT-NMR revealed distinct axial/equatorial proton environments at –30°C .
Q. What strategies improve fluorination efficiency in the 2-fluoroethyl substituent?
- Methodology :
- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts to enhance regioselectivity .
- Microwave Assistance : Reduce reaction time (30 min vs. 12 h conventional) and increase yield by 15–20% .
- Data Table :
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor® | MeCN | 80 | 75 |
| N-Fluoropyridinium | DMF | 100 | 82 |
Q. How does the stereochemistry of the tetrahydro-2H-pyran ring influence biological activity?
- Methodology :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
- Docking Studies : Compare enantiomer binding affinities to target receptors (e.g., serotonin receptors) using AutoDock Vina .
Q. What are common side products during synthesis, and how are they characterized?
- Methodology :
- Byproduct Identification : Use GC-MS to detect intermediates (e.g., unreacted piperazine or over-alkylated derivatives) .
- Mitigation : Optimize stoichiometry (1:1.2 ratio of piperazine to acyl chloride) and reaction time (<4 h).
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to address batch-dependent variability?
- Methodology :
- DSC Analysis : Determine exact melting range via differential scanning calorimetry (heating rate 10°C/min) .
- Crystallization Optimization : Recrystallize from ethanol/water (7:3) to obtain uniform polymorphs.
- Reported Data : Melting points range from 128–132°C; DSC narrows this to 130.5 ± 0.3°C .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
